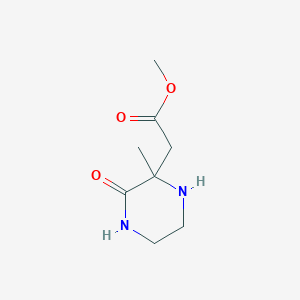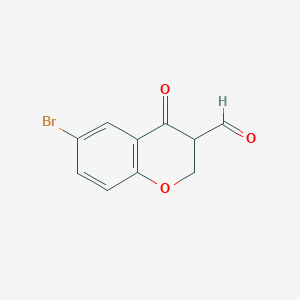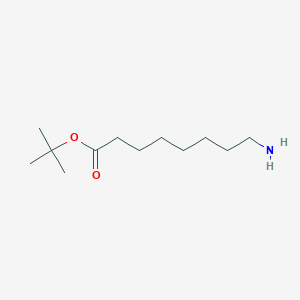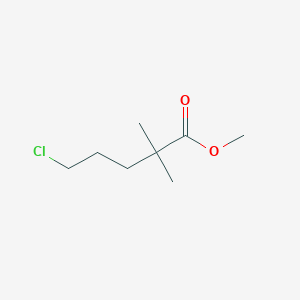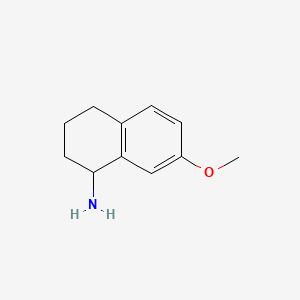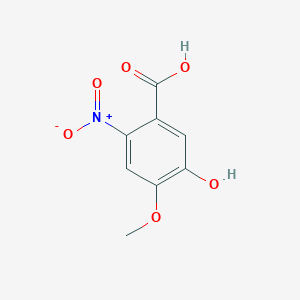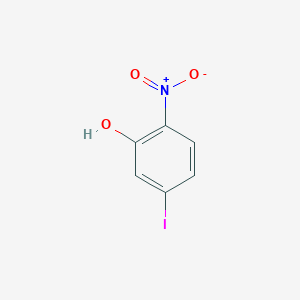
5-Iodo-2-nitrophenol
Descripción general
Descripción
5-Iodo-2-nitrophenol is a chemical compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 . It is a solid substance and is also known by the synonym 2-Hydroxy-4-iodonitrobenzene .
Molecular Structure Analysis
The InChI code for 5-Iodo-2-nitrophenol is1S/C6H4INO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Iodo-2-nitrophenol is a solid substance . It has a boiling point of 92-96°C . The compound should be stored at ambient temperature .Aplicaciones Científicas De Investigación
Supramolecular Structures in Chemical Compounds
Research by Garden et al. (2002) highlights the complex interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions in various nitrophenol derivatives. These interactions are crucial in the formation of supramolecular structures in chemicals like 2,6-diiodo-4-nitrophenol, which may have similarities with 5-Iodo-2-nitrophenol. This study provides insights into how these interactions contribute to the formation of one, two, and three-dimensional frameworks in these compounds, which is essential for understanding their chemical behavior and potential applications (Garden et al., 2002).
Electrochemical Detection and Photocatalytic Activity
Chakraborty et al. (2021) explored the use of composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol, a compound similar to 5-Iodo-2-nitrophenol. This research demonstrates the potential of these nanocones in the detection and removal of nitrophenols from aqueous solutions, indicating a possible application of 5-Iodo-2-nitrophenol in environmental monitoring and remediation (Chakraborty et al., 2021).
Atmospheric Concentrations and Variations
Morville et al. (2006) investigated the spatial and geographical variations in atmospheric concentrations of nitrophenols, including compounds related to 5-Iodo-2-nitrophenol. This study is relevant in understanding the environmental distribution and impact of these compounds in different urban, suburban, and rural settings, which can have implications for air quality and human health (Morville et al., 2006).
Anaerobic Degradation of Phenolic Compounds
Sreekanth et al. (2009) researched the anaerobic degradation of phenolic compounds, including 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol, which are structurally related to 5-Iodo-2-nitrophenol. This study's findings are significant for understanding the biodegradation pathways of nitrophenol compounds in wastewater treatment processes (Sreekanth et al., 2009).
Solar Absorption by Nitrophenols
Hinrichs et al. (2016) explored the solar absorption properties of nitrophenols, which may include compounds like 5-Iodo-2-nitrophenol. The study highlights how different phases (gaseous, aqueous, aerosol-bound) alter their UV-vis absorption spectra. This research is relevant for understanding the environmental behavior and impacts of nitrophenols in the atmosphere (Hinrichs et al., 2016).
Safety And Hazards
5-Iodo-2-nitrophenol is classified as harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-iodo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDXJGPGCDHUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555754 | |
| Record name | 5-Iodo-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-nitrophenol | |
CAS RN |
27783-55-7 | |
| Record name | 5-Iodo-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





